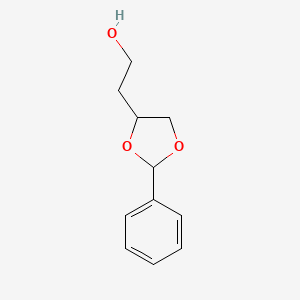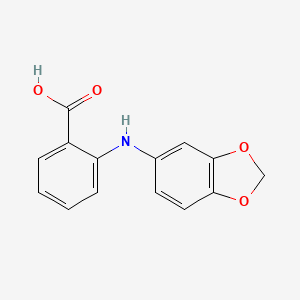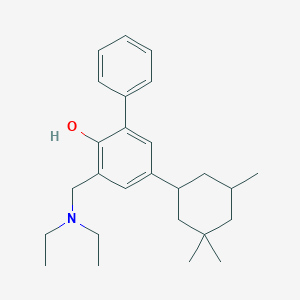
2-(Diethylaminomethyl)-6-phenyl-4-(3,3,5-trimethylcyclohexyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylaminomethyl)-6-phenyl-4-(3,3,5-trimethylcyclohexyl)phenol is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylaminomethyl)-6-phenyl-4-(3,3,5-trimethylcyclohexyl)phenol typically involves multiple steps, starting with the preparation of the core phenol structure. The introduction of the diethylaminomethyl group and the 3,3,5-trimethylcyclohexyl group requires specific reagents and conditions. For example, the diethylaminomethyl group can be introduced through a Mannich reaction, which involves the reaction of formaldehyde, diethylamine, and the phenol compound under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired chemical transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylaminomethyl)-6-phenyl-4-(3,3,5-trimethylcyclohexyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the phenol to a cyclohexanol derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-(Diethylaminomethyl)-6-phenyl-4-(3,3,5-trimethylcyclohexyl)phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Diethylaminomethyl)-6-phenyl-4-(3,3,5-trimethylcyclohexyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The diethylaminomethyl group can enhance the compound’s ability to bind to specific sites, while the phenyl and cyclohexyl groups contribute to its overall stability and reactivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
3,3,5-Trimethylcyclohexanol: A precursor to various compounds, including vasodilators and sunscreen components.
Cyclohexanol, 3,3,5-trimethyl-: Used in the synthesis of other organic compounds and has similar structural features.
Uniqueness
2-(Diethylaminomethyl)-6-phenyl-4-(3,3,5-trimethylcyclohexyl)phenol is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
5428-85-3 |
|---|---|
Molecular Formula |
C26H37NO |
Molecular Weight |
379.6 g/mol |
IUPAC Name |
2-(diethylaminomethyl)-6-phenyl-4-(3,3,5-trimethylcyclohexyl)phenol |
InChI |
InChI=1S/C26H37NO/c1-6-27(7-2)18-23-14-21(22-13-19(3)16-26(4,5)17-22)15-24(25(23)28)20-11-9-8-10-12-20/h8-12,14-15,19,22,28H,6-7,13,16-18H2,1-5H3 |
InChI Key |
DOKAUPLTWNRNTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(C(=CC(=C1)C2CC(CC(C2)(C)C)C)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


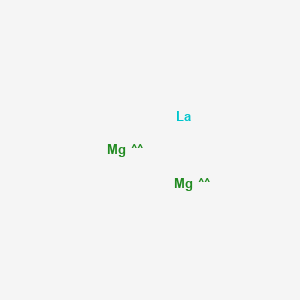
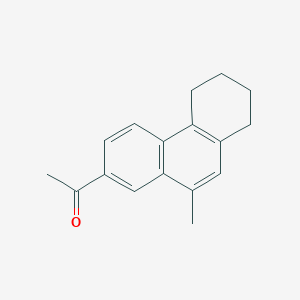



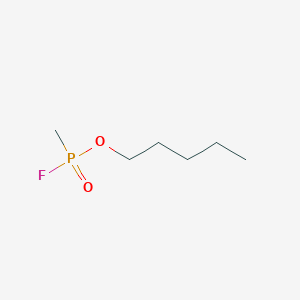
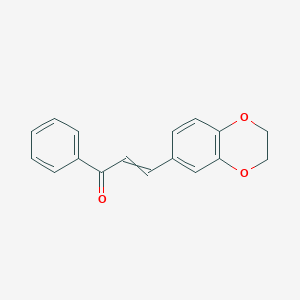

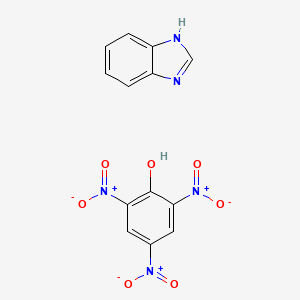
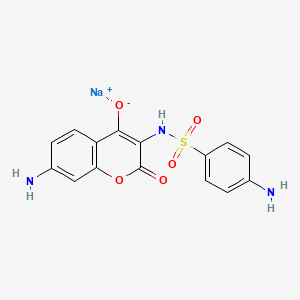
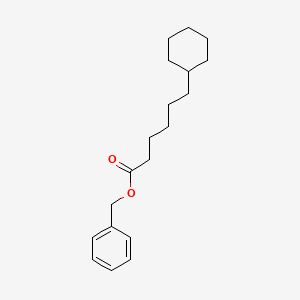
![2-[(4-Chlorobenzyl)sulfanyl]ethyl thiocyanate](/img/structure/B14729125.png)
